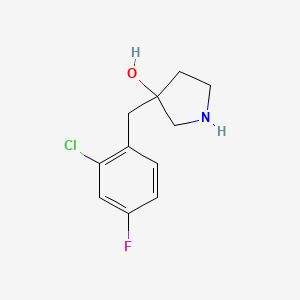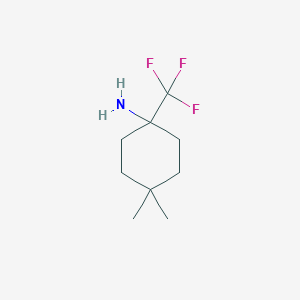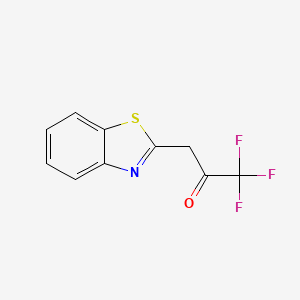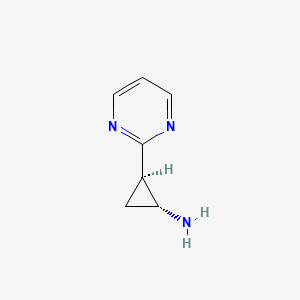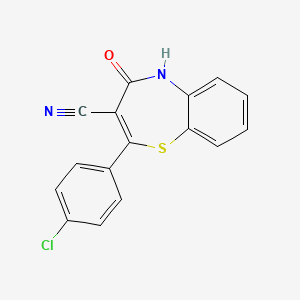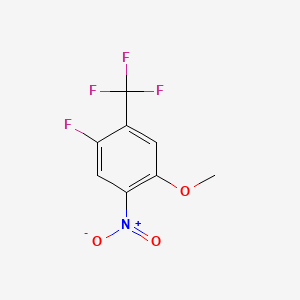
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4NO3 It is a derivative of benzene, characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium or platinum. Major products formed from these reactions include amines, thiols, and other substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but lacks the fluorine atom.
1-Fluoro-2-(trifluoromethyl)benzene: Similar structure but lacks the nitro and methoxy groups .
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO3/c1-16-7-2-4(8(10,11)12)5(9)3-6(7)13(14)15/h2-3H,1H3 |
InChI Key |
COCJPNNRXWJXMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


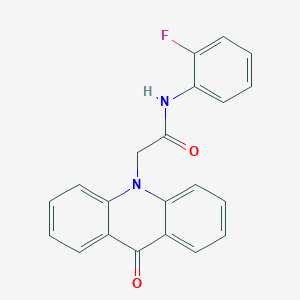
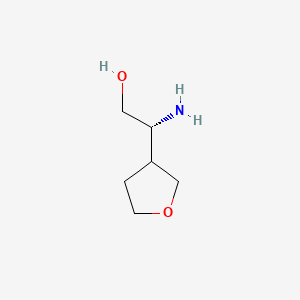
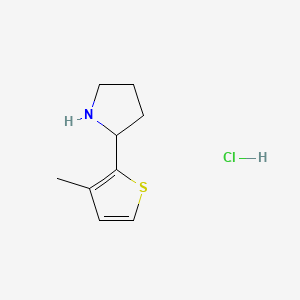
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
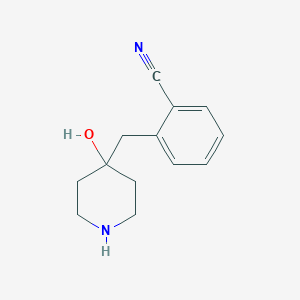
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

